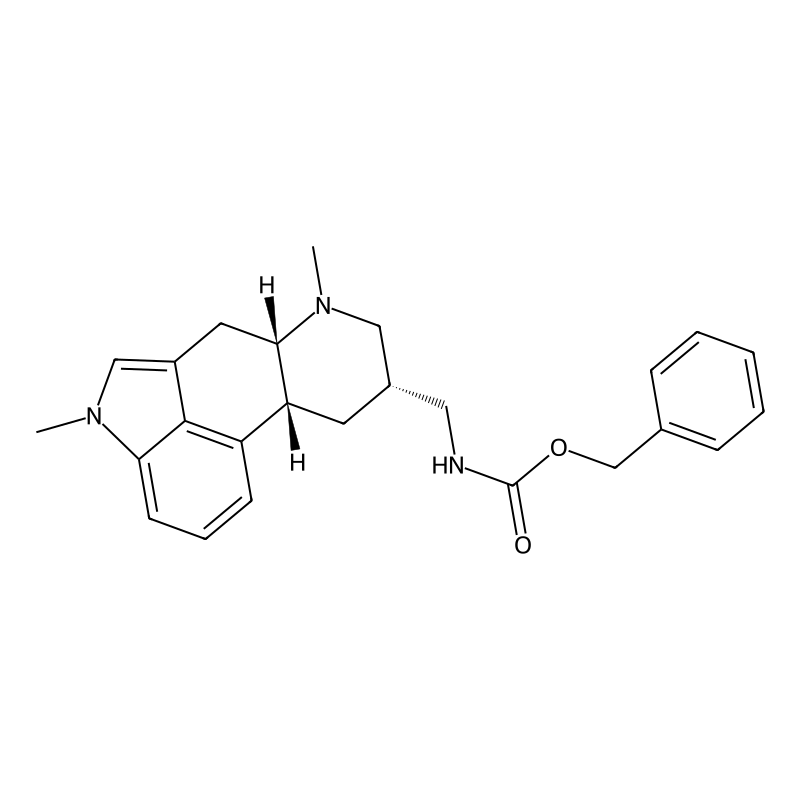

Metergoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Metergoline mechanism of action

Receptor Binding and Affinity

Metergoline interacts with a wide range of neurotransmitter receptors. The table below summarizes its key molecular targets and approximate affinities, based on data from the Guide to Pharmacology (GtoPdb) [1].

| Receptor / Channel | Primary Action | Affinity (Ki/IC₅₀) | Notes / Functional Consequence |

|---|---|---|---|

| 5-HT₂A | Antagonist | --- | Primary site of action; implicated in its potential antipsychotic effects [2]. |

| 5-HT₂C | Antagonist | --- | Blockade linked to increased appetite and impulsive behavior in studies [3]. |

| 5-HT₁A | Antagonist | --- | Contributes to its broad serotonergic action [4] [1]. |

| D₂ | Partial Agonist | --- | Can enhance dopaminergic activity, differing from classic antipsychotics [2]. |

| α₁A-Adrenoceptor | Antagonist | 38 nM (Ki) [1] | May contribute to cardiovascular side effects. |

| Neuronal Naᵥ1.2 | Inhibitor | 3.6 µM (IC₅₀) [5] | Contributes to analgesic effects; mechanism similar to local anesthetics [5]. |

| H₁ Histamine | --- | --- | Interaction noted, clinical significance may be limited [1]. |

Signaling Pathways and Mechanisms

This compound's overall effect is determined by its combined action on several signaling pathways and channel proteins. The following diagram illustrates its core mechanisms of action.

This compound's core mechanism involves antagonism at serotonin receptors (particularly 5-HT2A/2C and 5-HT1A), leading to modulation of downstream signaling pathways like cAMP production and the PLC-IP3 pathway [6] [2]. It also exhibits partial agonist activity at dopamine D2 receptors and directly inhibits neuronal Nav1.2 voltage-gated sodium channels [2] [5].

Key Experimental Findings and Protocols

Research into this compound's effects spans from molecular pharmacology to in vivo behavior. Key experimental findings and their methodologies are summarized below.

| Research Focus | Experimental Model / Protocol | Key Findings |

|---|---|---|

| Drug Repurposing for Schizophrenia [7] | In vivo mouse model: Locomotor activity induced by MK-801 or methamphetamine. This compound (0.3, 1 mg/kg, i.p.) administered 30 min prior to stimulants. | This compound dose-dependently reduced hyperlocomotion, suggesting potential for treating positive symptoms of schizophrenia [7]. |

| Sodium Channel Blockade [5] | In vitro Xenopus oocyte model: Two-electrode voltage clamp on oocytes expressing rat brain Naᵥ1.2 α/β1 subunits. This compound applied via perfusion. | Potently inhibited peak Na+ current (IC₅₀ = 3.6 µM), caused a depolarizing shift in activation, and showed tonic/use-dependent block [5]. |

| Impulsive Behavior & Dopamine [3] | In vivo rat voltammetry & behavior: Rats trained on cued lever-press task for food. This compound administered to measure ventral striatal dopamine and premature responses. | Induced fast phasic and slow long-lasting increases in extracellular dopamine, correlating with increased premature, impulsive lever presses [3]. |

Research Implications and Future Directions

The accumulated data positions this compound as a promising candidate for drug repurposing, particularly for schizophrenia, where it shares properties with atypical antipsychotics [7]. Its unique multi-receptor profile and sodium channel block may yield a distinct therapeutic or side-effect pattern. Future research should focus on:

- Clinical Translation: Conducting controlled clinical trials to confirm efficacy and safety in psychiatric disorders like schizophrenia [7].

- Mechanistic Specificity: Utilizing newer, more selective pharmacological tools to deconvolve the contributions of its individual receptor actions (e.g., 5-HT2A vs. 5-HT2C vs. 5-HT1A antagonism) to its overall behavioral effects [3].

- Therapeutic Optimization: Exploring whether its sodium channel blocking activity contributes to its potential analgesic or mood-stabilizing properties [5].

References

- 1. This compound | Ligand Activity Charts [guidetopharmacology.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Dual-mode dopamine increases mediated by 5-HT1B and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound inhibits the neuronal Nav1.2 voltage ... [nature.com]

- 6. Conservation of structure, signaling and pharmacology ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

Receptor Binding Profile and Putative Mechanisms

Metergoline's polypharmacology is central to its research applications. The table below summarizes its primary and secondary molecular targets.

| Target System | Receptor/Channel | Reported Action | Key Supporting Evidence |

|---|---|---|---|

| Serotonin (5-HT) System | 5-HT1, 5-HT2 families (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) | Non-selective antagonist [1] [2] | Reversal of 5-HT-mediated effects; hyperphagia in animal models [2]. |

| Dopamine (DA) System | D1/D5 (D1-like) & D2/D3 (D2-like) receptors | Putative agonist (mechanism debated) [3] [4] | Antidepressant effects in SAD; reduced psychostimulant-induced hyperactivity in mice [3] [5]. |

| Voltage-Gated Ion Channels | Neuronal NaV1.2 sodium channel | Potent inhibitor (IC50 = 3.6 ± 4.2 μM) [6] | Two-electrode voltage clamp in Xenopus oocytes; use-dependent and tonic block [6]. |

The functional interaction between serotonin and dopamine signaling is a key area of interest for this compound's effects. The following diagram illustrates this proposed mechanism based on research in the ventral striatum.

This compound antagonism disinhibits dopamine release.

Key Experimental Findings and Workflows

Antidepressant Efficacy in Seasonal Affective Disorder (SAD)

A double-blind, placebo-controlled, crossover study investigated a single dose of this compound in patients with SAD [3].

- Objective: To evaluate the antidepressant effects of a single oral dose of this compound (8 mg) versus placebo in depressed SAD patients, both before and after light therapy [3].

- Subjects: Sixteen depressed SAD patients [3].

- Intervention: Single oral doses of this compound (8 mg) and placebo, administered one week apart. Fourteen patients were re-studied after two weeks of bright light treatment [3].

- Key Measures: Depression ratings using the Structured Interview Guide for the Hamilton Depression Rating Scale-Seasonal Affective Disorder Version (SIGH-SAD) at baseline and at 3 and 6 days post-intervention [3].

- Outcome: In the untreated condition, depression severity was significantly lower after this compound compared to placebo (p=0.001). This effect was not observed after two weeks of light therapy [3].

Transcriptomic Profiling and Drug Repurposing for Schizophrenia

A 2023 study used a novel transcriptomics approach to identify this compound as a potential atypical antipsychotic [5].

Transcriptomic workflow identifying this compound.

- In Vivo Validation: The study tested this compound in mouse models of psychosis [5].

- Models: MK-801- or methamphetamine-induced locomotor hyperactivity (modeling positive symptoms) [5].

- Subjects: C57Bl/6 mice (n=96 total, equal sexes) [5].

- Drug Administration: this compound (0.3 or 1 mg/kg, i.p.) was administered 30 minutes prior to the psychostimulant (MK-801 0.25 mg/kg or methamphetamine 3 mg/kg, i.p.) [5].

- Key Measures: Locomotor activity was assessed in automated photocell arenas [5].

- Outcome: this compound dose-dependently reduced psychostimulant-induced locomotor hyperactivity, suggesting potential efficacy against positive symptoms [5].

Modulation of Impulsive Behavior and Dopamine Dynamics

A 2019 study examined how this compound affects impulsive behavior and real-time dopamine signaling in rats [7].

- Objective: To characterize 5-HT receptor-mediated changes in extracellular dopamine during impulsive appetitive behavior [7].

- Subjects: Rats trained on a cued lever-press task for food reward [7].

- Intervention: Administration of this compound (a mixed 5-HT1B/2C-receptor antagonist) and other serotonergic drugs [7].

- Key Measures:

- Outcome: this compound increased premature lever presses and induced a fast phasic and a slow, long-lasting increase in extracellular dopamine, linking its receptor action to behavioral disinhibition [7].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies.

Protocol 1: Functional Analysis of NaV1.2 Channels in Xenopus Oocytes [6]

This protocol is suitable for screening compounds for ion channel activity.

- Channel Expression: Inject cRNAs encoding the rat brain NaV1.2 α and β1 subunits into Xenopus laevis oocytes.

- Electrophysiology: After 2-4 days of expression, record voltage-activated Na+ currents using a two-electrode voltage clamp (TEVC) setup.

- Drug Application: Apply this compound (or other test compounds) through perfusion. Prepare stock solutions in DMSO and dilute in the recording bath solution.

- Data Analysis:

- Concentration-Response: Apply increasing concentrations of this compound (e.g., 1, 3, 10 μM) to calculate the IC50 for peak current inhibition.

- Voltage Dependence: Generate steady-state activation and inactivation curves in the presence and absence of the drug to determine shifts in voltage sensitivity.

- Use-Dependence: Apply a train of depolarizing pulses to assess tonic and use-dependent block.

Protocol 2: Locomotor Hyperactivity Assay in Mice [5]

This protocol is standard for modeling antipsychotic activity against positive symptoms.

- Habituation: Place mice into automated photocell arenas for 30 minutes.

- Pretreatment: Remove mice briefly and administer this compound (e.g., 0.3, 1 mg/kg, i.p.) or vehicle.

- Incubation: Return mice to arenas for 30 minutes.

- Challenge: Remove mice and inject with a psychostimulant (MK-801 0.25 mg/kg or methamphetamine 3 mg/kg, i.p.) or saline control.

- Testing: Immediately return mice to arenas and record locomotor activity for 120 minutes.

- Design: Use a within-subjects, pseudo-randomized design with a washout period of 3-4 days between test sessions.

Research Implications and Future Directions

This compound's multi-target pharmacology presents both challenges and opportunities:

- Drug Repurposing: Its unique transcriptomic signature and efficacy in animal models highlight its potential as a candidate for repurposing in schizophrenia and related psychiatric disorders [5].

- Mechanistic Probe: It remains a valuable tool for studying the complex interplay between serotonergic and dopaminergic systems in behaviors like impulsivity, reward, and mood regulation [3] [7].

- Lead Compound: Understanding its polypharmacology could inform the design of novel, more selective compounds targeting specific 5-HT/DA receptor combinations for improved therapeutic profiles [4].

A primary challenge is elucidating the precise nature of its direct versus indirect actions on dopamine receptors. Future research employing modern techniques like D1/D5-selective ligands in binding assays and genetically modified animals will be crucial to clarify this compound's fundamental mechanism of action.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. The effects of this compound and 8-OH-DPAT injections into ... [sciencedirect.com]

- 3. Double-blind, placebo-controlled study of single-dose ... [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine agonists in Parkinson's disease: Impact of D1-like ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the neuronal Nav1.2 voltage ... [nature.com]

- 7. Dual-mode dopamine increases mediated by 5-HT1B and ... [pmc.ncbi.nlm.nih.gov]

Metergoline receptor binding profile Ki values

Receptor Binding Affinity (Ki) Profile

The table below summarizes the receptor binding affinity data for metergoline, with Ki values in nanomolar (nM). A lower Ki value indicates a higher binding affinity [1].

| Receptor | Ki (nM) | Receptor | Ki (nM) | Receptor | Ki (nM) |

|---|---|---|---|---|---|

| 5-HT1a | 10 | D1 | 9 | α1a | 30 / 97.7 |

| 5-HT1b | 28 | D2 | 74 | α1b | 123 |

| 5-HT1d | 0.9 | D3 | 14 | α1d | 91 |

| 5-HT1e | 1659 | D4 | 4.9 | ||

| 5-HT2a | 7.1 |

Note: Data is sourced from the PDSP database screen reported in [1]. An additional source reports a Ki of 11.7 nM for the 5-HT1D receptor in human caudate, which is consistent with the high-affinity range [2].

Key Experimental Methodologies

The binding data is supported by several sophisticated experimental approaches. Here are the methodologies for key experiments cited:

- In Vitro Binding Affinity Screening: The primary Ki data was generated through a comprehensive screen by the Psychoactive Drug Screening Program (PDSP). This involved competitive binding assays where this compound's ability to displace a known, radioactively labeled "hot" ligand from various cloned human receptors was measured to determine its inhibition constant (Ki) [1].

- In Vivo Characterization via PET Imaging: To evaluate its potential as a neuroimaging agent, carbon-11 labeled [¹¹C]this compound was synthesized.

- Radiotracer Synthesis: [¹¹C]this compound was prepared via DBU-mediated direct fixation of ¹¹CO₂ into a hydrogenolyzed amine precursor of this compound, followed by purification with reversed-phase HPLC [1].

- PET Imaging in Primates: The pharmacokinetics and distribution were evaluated in baboon brains using positron emission tomography (PET). Baseline scans were compared against those following pre-treatment (blocking) with unlabeled this compound, the 5-HT2a antagonist altanserin, and the SSRI citalopram. Binding was quantified using Logan graphical analysis to calculate volume of distribution (VT) and non-displaceable binding potential (BPND) [1].

- In Vivo Behavioral Studies: The functional impact of this compound's receptor profile was investigated in mouse models of psychosis.

- Locomotor Hyperactivity Test: Mice were placed in automated photocell arenas. After habituation, they were pretreated with this compound (0.3 or 1 mg/kg, i.p.) or vehicle, followed by an injection of saline, MK-801, or methamphetamine. Locomotor activity was then recorded for 2 hours to assess if this compound could counteract the hyperactivity induced by NMDA receptor antagonism or psychostimulants [3].

Mechanism of Action and Functional Pathways

Based on the binding profile, this compound's primary mechanism is antagonism at a wide range of serotonin receptors (5-HT1a, 5-HT1b, 5-HT1d, 5-HT2a, etc.) [1] [4] [5]. It also shows high-affinity antagonism or agonism at dopamine receptors (notably D1, D3, D4) and adrenergic α1 receptors [1] [4]. This complex polypharmacology underlies its diverse physiological effects and potential for repurposing. The following diagram illustrates its multi-target mechanism and the subsequent physiological effects relevant to psychiatric disorders:

This compound's polypharmacology underlies its functional effects.

Research Implications and Limitations

The receptor profile makes this compound a valuable tool for research and highlights both opportunities and challenges for therapeutic development.

- Research Utility: Its broad serotonergic antagonism makes it useful for probing the overall function of the serotonin system in behavioral and neurochemical studies [1].

- Therapeutic Repurposing Potential: Recent transcriptomic and in vivo studies identify this compound as a potential atypical antipsychotic for repurposing, as it shares a gene expression signature with other antipsychotics and reduces psychosis-like behavior in mice [3].

- Limitations for Neuroimaging: Despite successful synthesis as a PET radiotracer, [¹¹C]this compound had limited utility due to a high level of non-specific binding and insensitivity to synaptic serotonin levels, which restricts its dynamic range for imaging [1].

References

- 1. Evaluation of [11C] this compound as a PET Radiotracer for 5HTR in... [pmc.ncbi.nlm.nih.gov]

- 2. 1361 [pdspdb.unc.edu]

- 3. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 5. 17692-51-2 this compound [sigmaaldrich.com]

Comprehensive Technical Review: Metergoline Pharmacokinetics, Distribution, and Receptor Binding Profile

Introduction and Basic Pharmacology

Metergoline is an ergot-derived alkaloid first characterized in 1965 that exhibits a unique dual receptor mechanism as both a dopamine agonist and serotonin antagonist [1]. This compound has been investigated for various therapeutic applications including hyperprolactinemia management, migraine prophylaxis, seasonal affective disorder, and premenstrual dysphoric disorder [2] [3]. This compound's molecular structure features an ergoline backbone with substitutions that contribute to its receptor binding properties, particularly at serotonin and dopamine receptor families [4]. The drug has also been utilized in veterinary medicine as a pregnancy termination agent in dogs and serves as an important pharmacological tool in neuroscience research due to its receptor interactions [1].

The pharmacodynamic profile of this compound is characterized primarily by its action as a broad-spectrum serotonin receptor antagonist with particular affinity for 5-HT1a, 5-HT1d, 5-HT2a, and 5-HT2c receptor subtypes, while also functioning as a dopamine receptor agonist at D1, D2, D3, and D4 receptors [5] [1]. This unique combination of receptor activities has made this compound valuable for investigating the role of serotonergic and dopaminergic systems in neuroendocrine function, mood disorders, and anxiety pathways [2] [6]. Additionally, recent research has revealed that this compound modulates voltage-gated ion channels, including inhibitory effects on Kv1.4 potassium channels and neuronal NaV1.2 sodium channels, suggesting additional mechanisms beyond receptor interactions [2] [4].

Human Pharmacokinetic Parameters

Absorption and Bioavailability

The pharmacokinetic profile of this compound has been characterized in human studies following both intravenous and oral administration. A pivotal study involving 13 healthy male volunteers demonstrated that this compound undergoes significant first-pass metabolism following oral administration, with approximately 75% of the drug being metabolized by the liver before reaching systemic circulation [7]. Despite this extensive first-pass effect, the absolute bioavailability of this compound from an oral solution was found to be complete when measured in terms of its primary active metabolite, indicating efficient gastrointestinal absorption [7]. Comparative assessment of different formulations revealed that film-coated tablets exhibited slightly variable bioavailability, with one formulation (Formulation B) showing 82% relative absorption compared to the other (Formulation A), along with reduced interpatient variability [7].

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Administration Route | Notes |

|---|---|---|---|

| Half-life (parent compound) | ~50 minutes | Both IV and oral | Consistent across routes |

| Half-life (1-demethylthis compound) | ~100 minutes | Both IV and oral | Primary active metabolite |

| First-pass metabolism | ~75% | Oral | Extensive hepatic processing |

| Bioavailability | Complete as metabolite | Oral solution | Despite first-pass effect |

| Formulation comparison | 82% relative absorption | Film-coated tablets | Formulation A vs. B |

| Absorption rate | Slightly slower but complete | Tablet vs. solution | Formulation B |

Metabolism and Elimination

This compound undergoes hepatic metabolism primarily via demethylation, producing 1-demethylthis compound as its main circulating metabolite [7] [8]. This primary metabolite demonstrates a prolonged elimination half-life compared to the parent compound (approximately 100 minutes versus 50 minutes), suggesting it may contribute to the overall pharmacological activity following this compound administration [7]. Trace amounts of a secondary metabolite, 12-hydroxythis compound, have been detected in some subjects, though at significantly lower plasma concentrations [7]. Excretion studies indicate that 70-80% of administered this compound is eliminated through fecal excretion, with the remainder presumably cleared renally [8]. The high plasma protein binding of this compound (>99%) significantly influences its distribution and limits tissue availability, with only 0.55% of unbound drug available for pharmacological activity [1].

Distribution Patterns

Central Nervous System Distribution

Positron Emission Tomography (PET) studies using [11C]this compound in non-human primates have revealed detailed distribution patterns within the central nervous system [1]. Following intravenous administration, this compound demonstrates moderate blood-brain barrier penetration despite high plasma protein binding, achieving approximately 0.01 %ID/cc (percentage injected dose per cubic centimeter) in brain tissue during early time points (2-10 minutes) [1]. This corresponds to roughly 1.5% of the total injected dose distributed to the brain, which is approximately one-third of the uptake observed with highly brain-penetrant compounds like [11C]cocaine [1]. The distribution within the brain is heterogeneous, with the highest concentrations observed in cortical regions, particularly the occipital cortex, followed by other cortical areas, subcortical structures, and the cerebellum [1].

Table 2: Brain Distribution of [11C]this compound in Non-Human Primates

| Brain Region | Relative Uptake | Specific Binding | Notes |

|---|---|---|---|

| Occipital Cortex | Highest | High | Primary site of accumulation |

| Other Cortical Regions | High | Moderate to high | Frontal, parietal, temporal |

| Subcortical Structures | Moderate | Variable | Region-dependent |

| Cerebellum | Lower | Limited | Some specific binding observed |

| Overall Brain Uptake | 1.5% of injected dose | N/A | 2-10 minutes post-injection |

The distribution volume (VT) of [11C]this compound across brain regions ranges from 10-18 mL/mL as determined by Logan graphical analysis, with moderate test-retest variability [1]. The binding potential (BPND) in the occipital cortex under baseline conditions is approximately 0.3, significantly lower than more specific serotonin radiotracers like [18F]altanserin which has a BPND of approximately 3 [1]. This relatively low binding potential reflects the substantial non-specific binding component of this compound, which limits its utility as a PET radiotracer despite its heterogeneous distribution pattern.

Peripheral Distribution

This compound distributes extensively to peripheral tissues, though detailed quantitative studies in humans are limited. PET imaging studies in baboons have confirmed uptake in multiple peripheral organs, consistent with its binding profile at various receptor types throughout the body [1]. The high lipophilicity of this compound (logD = 3.30 ± 0.32) would predict favorable tissue penetration, but the extensive plasma protein binding (>99%) likely restricts tissue availability and limits the free fraction available for receptor binding [1]. This combination of properties results in a complex distribution profile with rapid initial distribution followed by prolonged retention in certain tissues, potentially explaining its pharmacological effects despite the relatively short plasma half-life of the parent compound.

Receptor Binding and Molecular Interactions

Serotonin and Dopamine Receptor Affinity

Comprehensive receptor binding characterization through the Psychoactive Drug Screening Program (PDSP) has quantified this compound's affinity across multiple receptor families [1]. The drug exhibits nanomolar to subnanomolar affinity for various serotonin receptor subtypes, with particularly high potency at 5-HT1d receptors (Ki = 0.9 nM) and significant binding to 5-HT1a (Ki = 10 nM) and 5-HT2a (Ki = 7.1 nM) receptors [1]. This compound also demonstrates substantial interaction with dopamine receptors, showing highest affinity for D4 receptors (Ki = 4.9 nM), followed by D1 (Ki = 9 nM) and D3 (Ki = 14 nM) receptors [1]. This robust dopaminergic activity, particularly at D2-like receptors, underlines this compound's utility in conditions involving hyperprolactinemia, as dopamine serves as the primary prolactin-inhibiting factor in the hypothalamus [6].

Table 3: Receptor Binding Profile of this compound (Ki values in nM)

| Receptor | Affinity (Ki, nM) | Receptor | Affinity (Ki, nM) | Receptor | Affinity (Ki, nM) |

|---|---|---|---|---|---|

| 5-HT1a | 10 | D1 | 9 | α1a | 30/97.7 |

| 5-HT1b | 28 | D2 | 74 | α1b | 123 |

| 5-HT1d | 0.9 | D3 | 14 | α1d | 91 |

| 5-HT1e | 1659 | D4 | 4.9 | ||

| 5-HT2a | 7.1 |

Additional Receptor Interactions and Ion Channel Effects

Beyond its primary actions on serotonergic and dopaminergic systems, this compound exhibits meaningful interactions with adrenergic receptors, particularly α1a adrenoceptors (Ki = 30/97.7 nM), and demonstrates binding to muscarinic cholinergic receptors [1]. Recent research has revealed that this compound also modulates voltage-gated ion channels, including potassium channels (Kv1.4) and neuronal sodium channels (NaV1.2) [2] [4]. Electrophysiological studies demonstrate that this compound produces a dose-dependent inhibition of peak sodium currents (INa) in rat brain NaV1.2 channels expressed in Xenopus oocytes, with a half-blockage concentration (IC50) of 3.6 ± 4.2 μM [2]. At a concentration of 3 μM, this compound causes a depolarizing shift of the steady-state activation curve of sodium currents without altering the inactivation curve [2]. Additionally, this compound acts as an open-channel blocker of Kv1.4 potassium channels, accelerating plateau currents and regulating C-type inactivation in a concentration-dependent manner [4].

Experimental Protocols and Methodologies

Pharmacokinetic Study Design

The foundational human pharmacokinetic study of this compound employed a crossover design in which 13 healthy male volunteers received the drug through different administration routes on separate occasions [7]. Subjects received 4 mg by intravenous infusion, 8 mg orally as aqueous solution, and 8 mg as two different film-coated tablet formulations [7]. Plasma concentrations of both this compound and its primary metabolite, 1-demethylthis compound, were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection [7]. This methodological approach allowed comprehensive assessment of absorption kinetics, bioavailability comparisons, and metabolic profiles across different administration routes and formulations.

PET Imaging Protocol

The distribution studies of this compound in non-human primates utilized [11C]this compound synthesized through DBU-mediated direct fixation of 11CO2 into a benzyl carbamate precursor [1]. The radiotracer was produced with high specific activity (>3 Ci/μmol) and radiochemical purity >75% following purification by reversed-phase HPLC [1]. PET imaging was performed in anesthetized baboons under various conditions: baseline (drug-naive), after pretreatment with unlabeled this compound (1 mg i.v.), following altanserin administration (0.5 mg/kg i.v.), and after citalopram challenge (5.0 mg/kg i.v.) [1]. Time-activity curves were generated for specific brain regions, and distribution volumes (VT) were calculated using Logan graphical analysis with metabolite-corrected plasma input functions [1]. The experimental workflow for these distribution studies is systematically illustrated below:

Experimental workflow for [11C]this compound PET distribution studies in non-human primates

In Vitro Binding Assays

The comprehensive receptor affinity profile of this compound was established through standardized competitive binding assays conducted by the Psychoactive Drug Screening Program (PDSP) [1]. These assays typically involve cell membranes expressing human cloned receptors incubated with radioactive ligands specific to each receptor subtype in the presence of varying concentrations of this compound [1]. After equilibrium binding, bound and free ligands are separated, and inhibition constants (Ki values) are calculated from the concentration-response data using appropriate mathematical models (e.g., Cheng-Prusoff equation for competitive binding) [1]. For ion channel studies, the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific channel subtypes (e.g., rat brain NaV1.2 α and β1 subunits or Kv1.4 channels) has been employed to characterize this compound's effects on channel function [2] [4].

Research Applications and Implications

Neuroscience Research Applications

This compound serves as a valuable pharmacological tool in neuroscience research due to its unique receptor profile, particularly its combined serotonergic antagonism and dopaminergic agonism [2] [6]. In behavioral studies, this compound has been used to investigate the role of serotonin in anxiety using models such as the Simulated Public Speaking Test (SPST), where it decreased anxiety at pre- and post-stress phases but did not affect fear during speech performance [6]. The drug has also been employed to study serotonin-dopamine interactions in neuroendocrine regulation, particularly in the control of prolactin secretion where it demonstrates efficacy similar to bromocriptine [5] [3]. Additionally, this compound has helped elucidate the role of serotonin in seasonal affective disorders and premenstrual dysphoric disorders [2] [3].

Molecular Pharmacology and Drug Development

From a drug development perspective, this compound represents an interesting structural template for designing novel compounds targeting serotonergic and dopaminergic systems [1]. Despite limitations as a PET radiotracer due to its high nonspecific binding and insensitivity to synaptic serotonin changes, the characterization of [11C]this compound binding in brain and peripheral organs has advanced our understanding of ergot derivative pharmacology [1]. Recent research on this compound's effects on voltage-gated ion channels has expanded its potential applications beyond receptor-mediated effects, suggesting possible utility in conditions involving neuronal excitability [2] [4]. The molecular basis for this compound's inhibition of Kv1.4 channel C-type inactivation provides insights into structural requirements for open-channel blockade of potassium channels, information that could guide development of more selective ion channel modulators [4].

Conclusion

References

- 1. Evaluation of [11C]this compound as a PET Radiotracer for ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Molecular basis involved in the blocking effect of ... [sciencedirect.com]

- 5. MeSH Browser [meshb.nlm.nih.gov]

- 6. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 7. Pharmacokinetics and Bioavailability of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Uses, Dosage, Side Effects and More [mims.com]

Metergoline prolactin lowering mechanism

Quantitative Pharmacological Profile

| Receptor/Channel | Action | Affinity (Ki) / Potency (IC₅₀) | Biological Effect |

|---|---|---|---|

| 5-HT₂A Receptor [1] | Antagonist | Ki = 8.64 (pKi) [1] | Reduces serotonin-mediated stimulation of prolactin release. |

| 5-HT₂B Receptor [1] | Antagonist | Ki = 8.75 (pKi) [1] | Contributes to overall serotonin blockade. |

| 5-HT₂C Receptor [1] | Antagonist | Ki = 8.75 (pKi) [1] | Contributes to overall serotonin blockade. |

| 5-HT₇ Receptor [1] | High-affinity Ligand | Ki = 16 nM [1] | Potential role in neuroendocrine regulation (less characterized). |

| Dopamine D2 Receptor [2] | Agonist / Partial Agonist | Not fully quantified [2] | Directly inhibits prolactin secretion from pituitary lactotrophs. |

| Neuronal Naᵥ1.2 Channel [3] [4] | Inhibitor | IC₅₀ = 3.6 ± 4.2 μM [3] [4] | Modulates neuronal excitability; may contribute to downstream effects. |

Supporting Experimental Evidence

| Experimental Context | Key Finding | Implication for Prolactin Lowering |

|---|---|---|

| Hyperprolactinemic Patients [5] | Oral metergoline (4 mg) significantly lowered serum prolactin, with levels falling below 50% of baseline in 10 of 14 patients. | Confirms prolactin-lowering efficacy in a clinical population. |

| Neuroendocrine Challenge (Humans) [6] | Pretreatment with this compound (4 mg) abolished the prolactin-releasing effect of the anxiolytic drug buspirone. | Provides direct in vivo human evidence for a serotonin-dependent mechanism in prolactin regulation. |

| Xenopus Oocyte Model [3] | This compound potently inhibited voltage-gated Naᵥ1.2 sodium channels, altering activation properties. | Suggests an additional, non-monoaminergic mechanism that may modulate neuronal activity. |

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound acts on the pituitary to lower prolactin secretion, integrating its actions on different receptor systems.

This diagram summarizes the dual receptor mechanism through which this compound is believed to lower prolactin levels at the pituitary level.

Detailed Experimental Protocols

The evidence for this compound's mechanism comes from several key experimental approaches. Here are the methodologies for two critical assays:

1. Receptor Binding and Functional Characterization

- The fundamental affinity of this compound for serotonin receptors is typically determined through competitive radioligand binding assays.

- This protocol involves preparing a membrane fraction from cells or tissues expressing the recombinant human receptor of interest (e.g., 5-HT~2A~, 5-HT~2C~). The membrane preparation is incubated with a known radioactive ligand (e.g.,

[³H]Ketanserinfor 5-HT~2A~) in the presence of increasing concentrations of unlabeled this compound. After incubation, the mixture is filtered to separate bound from free radioligand, and the radioactivity on the filters is measured. The concentration of this compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined, from which the inhibition constant (K~i~) is calculated [1].

2. Functional In Vivo Evidence in Humans

- The critical evidence for serotonin-mediated prolactin lowering in humans comes from neuroendocrine challenge studies.

- In one such protocol [6], healthy volunteers are pretreated with oral this compound (4 mg) or a placebo. After a set time, they receive a second compound, such as buspirone (15 mg), which is known to stimulate prolactin release via a serotonergic pathway. Blood samples are collected at regular intervals before and after drug administration. Plasma prolactin levels are measured via radioimmunoassay. The abolition of the buspirone-induced prolactin rise by this compound pretreatment provides direct evidence of in vivo serotonin receptor blockade.

Research Implications and Future Directions

- Therapeutic Repurposing: Recent transcriptomic and in silico analysis identified this compound as having a gene expression signature similar to atypical antipsychotics. Subsequent in vivo studies confirmed it reduces psychostimulant-induced hyperactivity in mice, highlighting its potential for repurposing in psychiatric disorders like schizophrenia [7].

- Mechanistic Complexity: The discovery that this compound also potently inhibits neuronal voltage-gated sodium channels (Na~v~1.2) [3] adds a non-monoaminergic layer to its mechanism. This activity, shared by some tricyclic antidepressants and local anesthetics, may contribute to its overall effects on the central nervous system, including potential analgesic or mood-stabilizing properties.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound inhibits the neuronal Nav1.2 voltage ... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Inhibition of prolactin release by serotonin antagonists in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound abolishes the prolactin response to buspirone [link.springer.com]

- 7. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

Antibacterial Activity and Key Structural Modifications

Recent research has identified novel antibacterial properties in metergoline. The table below summarizes the SAR for its 8'-position side chain modifications against various bacterial strains [1].

Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and Key Analogues

| Compound Class & Example | S. Tm ΔtolC (LPM) | MRSA (MHB) | E. coli ΔtolC-pore (MOPS) | Key Structural Feature |

|---|---|---|---|---|

| This compound (1) | 4 | 16 | 8 | Benzyl carbamate |

| Sulfonamide (9) | 4 | 16 | 8 | Sulfonamide group |

| Cinnamide (14) | 4 | 16 | 4 | Cinnamoyl group (flexible) |

| p-Chlorocinnamide (15) | 2 | 2 | 2 | p-Cl cinnamoyl group |

| Arylacrylamide (e.g., 26) | 2 | 2 | 2 | Arylacrylamide (rigid) |

| Pyridine derivative (38) | nt | 1 (In Vivo Active) | nt | Heteroaromatic group |

Core SAR Insights [1]:

- Critical Benzyl Carbamate: The benzyl carbamate at R1 is essential for baseline activity. Replacing it with simple carbamates, ureas, or amides (compounds 2-7, 16, 17) resulted in a significant loss of potency.

- Rigid Amide Side Chain: Replacing the flexible hydrocinnamoyl group (compound 11, inactive) with the rigid cinnamoyl or arylacrylamide groups markedly improves potency against both Gram-positive and Gram-negative strains.

- Para-Substitution on Aromatic Ring: Adding a para-chloro substituent to the cinnamide (compound 15) significantly enhances potency, demonstrating that electronic and steric properties are critical for interaction with the biological target.

- Overcoming Gram-Negative Resistance: this compound analogues show poor activity against wild-type Gram-negative bacteria but become substantially more potent against efflux-deficient (ΔtolC) strains or when combined with the outer membrane permeabilizer SPR741. This indicates that the scaffold's activity against Gram-negatives is limited by permeability and efflux, not intrinsic lack of potency.

Detailed Experimental Protocol for Antibacterial Assessment

The following methodology was used to establish the SAR data in Table 1 [1].

1. Compound Synthesis

- Amide Analogues: Prepared by coupling the this compound amine precursor with various acid chlorides or commercially available carboxylic acids using standard peptide coupling reagents (e.g., EDC).

- Arylacrylic Acid Precursors: Synthesized from corresponding benzaldehydes via a two-step Horner-Wadsworth-Emmons (HWE) olefination followed by alkaline hydrolysis.

2. Bacterial Strain Preparation Assays utilized specific bacterial strains to probe different aspects of activity:

- Wild-type Salmonella Typhimurium (SL1344): Assessed activity in standard (MHB) and intracellular-mimicking (LPM) media.

- Efflux-deficient S. Tm (ΔtolC): Evaluated compound susceptibility without major efflux.

- Methicillin-resistant Staphylococcus aureus (USA300): Tested potency against a Gram-positive pathogen.

- Hyperpermeable E. coli (ΔtolC-pore): A modified K-12 strain (MG1655) lacking TolC and expressing a truncated pore protein to enhance compound uptake.

3. Minimum Inhibitory Concentration (MIC) Determination

- Procedure: MIC values were determined in duplicate using a broth microdilution method in either 384-well or 96-well plate formats.

- Endpoint: The lowest concentration that completely inhibited visible bacterial growth was recorded as the MIC.

4. In Vivo Efficacy Model

- Model: Murine skin infection model.

- Procedure: The efficacy of the most promising compounds (e.g., pyridine derivative 38) was evaluated against MRSA in a live animal model to confirm in vitro activity translates to a therapeutic effect.

This experimental workflow illustrates the multi-faceted approach used to evaluate the antibacterial potential of this compound analogues.

Experimental workflow for evaluating this compound-based antibacterial agents.

Pharmacology and Receptor Interactions

This compound is a broad-spectrum serotonin receptor antagonist. This table summarizes its affinity (pKi) for key human 5-HT receptor subtypes [2] [3] [4].

Table 2: Receptor Binding Affinity of this compound and Reference Compounds

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |

|---|---|---|---|---|---|

| This compound | ~8.2 [2] | Potent Antagonist [2] | Potent Antagonist [2] | ~8.2 [2] | ~8.2 [3] |

| 5-HT (Serotonin) | 8.1 | (Agonist) | (Agonist) | 8.1 | 8.1 - 8.6 [3] |

| Mesulergine | ~7.7 [3] | High Affinity [3] | High Affinity [3] | High Affinity [3] | ~7.7 [3] |

| Methiothepin | 8.4 [3] | - | - | - | 8.4 [3] |

Key Pharmacological Insights:

- Non-Selective 5-HT Antagonist: this compound displays high, relatively uniform affinity for several 5-HT receptor subtypes (5-HT1, 5-HT2, and 5-HT7), making it a useful tool for initial pharmacological studies but a poor candidate for selective therapeutic intervention [2].

- Subtle SAR Among Ergot Alkaloids: Minor structural differences among ergot alkaloids result in major pharmacological changes. Related drugs like cabergoline, nicergoline, and methysergide showed no antibacterial activity, highlighting the specificity of this compound's chemical scaffold for this effect [1].

- Potential for Repurposing: Its diverse pharmacology has led to its investigation for other conditions, including as a host-directed therapy against SARS-CoV-2, where it was identified as a potential viral entry inhibitor [5].

References

- 1. Antibacterial Activity of this compound Analogues [pmc.ncbi.nlm.nih.gov]

- 2. Predicted structures and dynamics for agonists ... [pmc.ncbi.nlm.nih.gov]

- 3. Mesulergine - an overview [sciencedirect.com]

- 4. This compound | Ligand Activity Charts [guidetopharmacology.org]

- 5. Host-Directed FDA-Approved Drugs with Antiviral Activity ... [pmc.ncbi.nlm.nih.gov]

Metergoline public speaking stress test protocol

Pharmacological Background & recent insights

Metergoline is a potent, non-specific serotonergic receptor blocker [1] [2]. Its effect in the SPST is consistent with the theory that serotonin inhibits fear processed by brain structures like the dorsal periaqueductal gray (dPAG) [1] [3].

Recent studies have identified this compound as a promising drug for repurposing due to its effects on gene expression. A 2023 study found that this compound shares properties with atypical antipsychotic drugs. Research in mice demonstrated that this compound dose-dependently reduced locomotor hyperactivity induced by psychotomimetic drugs, suggesting potential for treating positive symptoms of schizophrenia [4] [5].

The following diagram illustrates the theorized neural pathway and mechanism of action for this compound in the context of public speaking fear, based on the research findings [1] [3].

Experimental Protocol Details

For researchers aiming to replicate or adapt this model, here is a more detailed breakdown of the key methodological components.

| Component | Detailed Description |

|---|---|

| Subject Selection | Typically healthy volunteers. The model is also used to investigate differences in patients with anxiety disorders like Panic Disorder (PD) and Social Phobia [3]. |

| Stress Paradigm | Simulated Public Speaking Test (SPST): Participants are told to prepare and deliver a speech (e.g., 4-10 minutes) which is recorded and will be evaluated by a committee, sometimes with a real audience [3]. |

| Anxiety Measurement | Subjective: Using validated scales like the Visual Analogue Mood Scale (VAMS) or the Profile of Mood States (POMS) at baseline, during speech preparation, during the speech, and post-speech [3]. Physiological: Heart rate, blood pressure, electrodermal activity [3]. | | Mechanism Insight | The finding that this compound reduces anxiety before and after the speech, but not during, suggests serotonergic mechanisms are more involved in anticipatory and recovery anxiety rather than the peak fear experienced during the core stressful event [1]. |

Key Considerations for Researchers

- Model Validity: The public speaking model has high face validity for social anxiety. Its use in studying panic disorder is based on the rationale that it mobilizes brain structures (like the dPAG) involved in panic neurobiology [3].

- Differential Serotonergic Effects: The effects of serotonergic drugs in this model are not uniform. For example, while this compound (a blocker) reduced anxiety, sumatriptan (a presynaptic 5-HT1D/1B agonist) increased speech-induced fear [1]. This highlights the complexity of the serotonin system in anxiety.

- Recent Directions: Current research has moved beyond anxiety models to explore this compound's potential in schizophrenia and psychosis. Animal studies show it counters drug-induced hyperactivity, a model for positive schizophrenia symptoms [4]. Its effect is also linked to the inhibition of neuronal sodium channels (Nav1.2), suggesting a complex mechanism beyond receptor antagonism [2] [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodological aspect, please feel free to ask.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Review Experimental public speaking: Contributions to the ... [sciencedirect.com]

- 4. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Shares Properties with Atypical Antipsychotic ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the neuronal Nav1.2 voltage ... [nature.com]

Metergoline prolactin suppression clinical protocol

Mechanism of Prolactin Suppression

Metergoline acts primarily as a non-selective serotonin antagonist, with its prolactin-lowering effect attributed to the blockade of central 5-HT receptors, likely the 5-HT₂ subtype [1] [2]. This action is thought to increase the dopaminergic inhibitory tone on prolactin secretion at the level of the hypothalamus, indirectly leading to the suppression of prolactin release from the pituitary gland [3] [1]. It is noted that this action is central (hypothalamic), and not via a direct effect on the pituitary lactotroph cells [4].

The diagram below illustrates this proposed signaling pathway.

Diagram Title: Proposed Mechanism of this compound-Induced Prolactin Suppression

Summary of Clinical Efficacy Data

The following table summarizes key quantitative findings on the efficacy of this compound in suppressing prolactin from clinical studies. Please note that this data is from older studies, and its contemporary relevance should be critically evaluated.

Table 1: Clinical Efficacy of this compound in Prolactin Suppression

| Indication / Context | Dosage Regimen | Key Efficacy Findings | Source & Study Design |

|---|---|---|---|

| Postpartum Lactation Suppression [5] | 12 mg or 16 mg daily for 10 days | Excellent or good results in 86% (12 mg) and 90% (16 mg) of patients. | Randomized, double-blind study (N=300 women). |

| Inhibition of Suckling-Induced PRL Rise [5] | Single dose (4, 6, or 8 mg) | Suppressed the prolactin release normally induced by breast stimulation. | Controlled study in postpartum patients. |

| Response to TRH Challenge [5] | Not specified | Did not block the prolactin rise induced by Thyrotropin-Releasing Hormone (TRH). | Controlled study. |

| Inhibition of Spontaneous PRL [6] | 8 mg/day for 2 days | Reduced basal, diurnal, and hypoglycemia-induced prolactin secretion. | Study in normal men. |

Experimental Protocols for Prolactin Research

The following methodologies are derived from research literature and can serve as a template for in vitro and in vivo investigations into the effects of this compound.

Protocol 1: In Vitro Prolactin Inhibition Assay

This protocol outlines a method using dispersed pituitary cells to directly assess the impact of this compound on prolactin secretion [4].

1. Cell Preparation:

- Utilize a dispersed rat anterior pituitary cell system.

- Culture cells following standard in vitro cell culture procedures.

2. Drug Treatment:

- Expose cells to varying concentrations of this compound (e.g., from nM to µM range).

- Include a positive control, such as a known dopamine agonist (e.g., bromocriptine).

- Include a vehicle control (e.g., DMSO at a concentration equal to that in drug treatments).

3. Secretion Measurement:

- Incubate cells with this compound for a predetermined period (e.g., 2-4 hours).

- Collect the cell culture medium after treatment.

- Quantify the amount of prolactin released into the medium using a specific immunoassay, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

- Express prolactin release as a percentage of the vehicle control.

- Generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

The workflow for this experimental design is as follows:

Diagram Title: In Vitro Prolactin Inhibition Workflow

Protocol 2: In Vivo Model for Locomotor Hyperactivity

This protocol is adapted from a 2023 study investigating this compound's potential antipsychotic properties, which used the mitigation of drug-induced hyperactivity as a behavioral correlate [7].

1. Animals:

- Use C57Bl/6 mice (e.g., 8-12 weeks old), with equal numbers of males and females.

- House mice under a standard 12-hour light/dark cycle with food and water ad libitum.

2. Drug Preparation:

- This compound: Dissolve in a vehicle of 10% DMSO in PBS.

- Psychostimulant (MK-801 or Methamphetamine): Dissolve in 0.9% sterile saline.

3. Experimental Procedure (Locomotor Activity):

- Pre-habituation: Place mice in automated activity arenas for 30 minutes.

- This compound Pre-treatment: Administer this compound (e.g., 0.3 or 1 mg/kg, i.p.) or vehicle. Return mice to arenas for 30 minutes.

- Hyperactivity Induction: Administer a psychostimulant (e.g., MK-801 at 0.25 mg/kg, i.p., or Methamphetamine at 3 mg/kg, i.p.) or saline.

- Activity Measurement: Immediately return mice to arenas and record locomotor activity (e.g., total beam breaks) for 2 hours.

4. Data Analysis:

- Use a repeated-measures ANOVA to analyze the data.

- Factors should include treatment (vehicle vs. This compound doses) and induction (saline vs. psychostimulant).

- A significant reduction in psychostimulant-induced hyperactivity by this compound indicates a functional antagonistic effect in the central nervous system.

Critical Considerations for Research and Development

- Clinical Status: Much of the clinical data for this compound as a prolactin-suppressing agent is from the 1980s [5] [6]. Its use for this indication is not current standard practice, and modern protocols would rely on newer agents like cabergoline.

- Mechanistic Nuance: Evidence suggests this compound's inhibition of prolactin is not mediated via direct dopamine agonism on the pituitary [4]. Its primary mechanism is likely central serotonin receptor blockade, which indirectly influences dopaminergic pathways [1].

- Dose-Dependent Effects: this compound's pharmacological profile is complex. It acts as a serotonin antagonist at some receptors but can have agonist or antagonist effects at dopamine and other monoamine receptors depending on the context and dose [2].

- Safety and Tolerability: The older search results do not provide comprehensive safety data. Preclinical studies note sedative effects at higher doses, which influenced dose selection in animal studies [7]. A full safety profile from modern clinical trials is not available in the searched literature.

The information provided is based on historical scientific literature. It is essential to consult current clinical guidelines and regulatory authorities before considering any clinical application of this compound.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound – Knowledge and References [taylorandfrancis.com]

- 4. This compound and cyproheptadine suppress prolactin ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound as an inhibitor of prolactin release [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the diurnal prolactin responses to ... [sciencedirect.com]

- 7. This compound Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]

Metergoline Antibacterial Susceptibility Testing: Application Notes and Protocols

Introduction

Metergoline, a semisynthetic ergot alkaloid previously used in medicine for its psychoactive properties, has been identified as a novel intracellular-selective antimicrobial agent through a macrophage-based phenotypic screen [1]. Its unique activity profile shows that it is ineffective against Salmonella Typhimurium (S. Tm) in standard nutrient-rich media (MIC >50 µM in MHB) but becomes potently effective within macrophages (IC50 ~1.5 µM) and in a murine model of systemic infection, significantly extending animal survival [1] [2]. This application note provides detailed protocols for assessing this compound's antibacterial susceptibility, leveraging its unique activity against intracellular pathogens and its increased potency in infection-mimicking conditions or in strains with compromised outer membranes [1] [2].

Key Characteristics and Quantitative Data

Core Antibacterial Activity of this compound and Analogues

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Select Analogues. MICs (µg/mL) were determined in different growth media and against various bacterial strains. MHB: Mueller-Hinton Broth; LPM: acidic, low-phosphate, low-magnesium medium; MOPS: nutrient-poor Neidhardt minimal medium; NT: Not Tested. Data compiled from [1] [2].

| Compound | S. Tm (WT) in MHB | S. Tm (WT) in LPM | S. Tm ΔtolC in MHB | MRSA (USA300) | E. coli ΔtolC-pore in MHB | E. coli ΔtolC-pore in MOPS |

|---|---|---|---|---|---|---|

| This compound (1) | >50 [2] | ~2 [1] | 3.13 [2] | 6.25 [2] | 25 [2] | 3.13 [2] |

| Cinnamide (14) | >50 | NT | 6.25 | 12.5 | 25 | 6.25 |

| p-Cl-Cinnamide (15) | >50 | NT | 3.13 | <0.5 | 12.5 | 1.56 |

| Sulfonamide (9) | >50 | NT | 12.5 | 25 | 50 | 12.5 |

Media Formulations for Susceptibility Testing

Table 2: Composition and Application of Key Culture Media. The use of specialized media like LPM is critical for revealing this compound's activity [1].

| Medium Name | Key Characteristics | Primary Application in Testing |

|---|---|---|

| Cation-adjusted Mueller-Hinton Broth (MHB) | Nutrient-rich, standard for MIC assays | Baseline activity; confirms lack of activity against WT Gram-negative pathogens [1] |

| Acidic, Low-Phosphate, Low-Magnesium (LPM) | pH 5.8, limited Pi and Mg²⁺; mimics SCV environment | Assessing conditional efficacy; predicts intramacrophage activity [1] |

| MOPS Glucose Minimal Medium | Nutrient-poor defined medium | Reveals potency under nutrient stress [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Standard and Intracellular-Mimicking Media

This protocol outlines the broth microdilution method for determining MICs in various media, which is fundamental for characterizing this compound's unique activity profile [1] [2].

3.1.1 Materials and Reagents

- Test Compound: this compound or its analogue (e.g., from Tocris Bioscience). Prepare a 10 mM stock solution in DMSO.

- Bacterial Strains: Wild-type S. Tm SL1344, efflux-deficient S. Tm ΔtolC, methicillin-resistant Staphylococcus aureus (MRSA) USA300, hyperpermeable E. coli ΔtolC-pore [2].

- Growth Media: Cation-adjusted MHB, LPM (pH 5.8), and MOPS minimal medium [1].

- Equipment: Sterile 96-well or 384-well polystyrene microtiter plates, plate reader capable of measuring optical density at 600 nm (OD₆₀₀).

3.1.2 Procedure

- Inoculum Preparation: Grow bacteria overnight in MHB. Subculture to mid-log phase (OD₆₀₀ ~0.5), then dilute to a final density of approximately 5 × 10⁵ CFU/mL in the test medium (MHB, LPM, or MOPS).

- Compound Dilution: Serially dilute the this compound stock (e.g., two-fold dilutions) in the appropriate test medium directly in the microtiter plate. Include a DMSO vehicle control (typically ≤1% v/v).

- Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Seal the plate and incubate at 37°C for 16-20 hours without shaking.

- Endpoint Determination: Measure OD₆₀₀ after incubation. The MIC is defined as the lowest concentration of compound that completely inhibits visible growth (OD₆₀₀ ≤ 0.1) [1] [2].

Protocol 2: High-Throughput Screening for Intramacrophage Antibacterial Activity

This protocol details the macrophage infection assay used in the original discovery of this compound, utilizing a luminescent reporter for bacterial viability [1].

3.2.1 Materials and Reagents

- Cell Line: RAW 264.7 murine macrophage cell line.

- Bacteria: S. Tm constitutively expressing a luciferase reporter (e.g., pAK1-lux plasmid).

- Assay Medium: Cell culture medium (e.g., DMEM) without phenol red, supplemented with 1% FBS during infection and compound incubation.

- Test Compound: this compound and controls.

- Equipment: Luminometer or imaging system capable of measuring bioluminescence, tissue culture incubator, cell culture hood.

3.2.2 Procedure

- Macrophage Preparation: Seed RAW 264.7 macrophages in a white, clear-bottom 96-well plate at a density of ~2 × 10⁴ cells/well and culture overnight.

- Bacterial Infection: Opsonize log-phase S. Tm pAK1-lux with 10% normal mouse serum for 15 minutes. Infect macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria:macrophage). Centrifuge the plate (1000 × g, 5 min) to synchronize infection.

- Extracellular Antibiotic Treatment: After 25 minutes of infection, replace medium with culture medium containing gentamicin (100 µg/mL) to kill extracellular bacteria. Incubate for 1-2 hours.

- Compound Application: Replace medium with low-dose gentamicin (10-20 µg/mL) to prevent bacterial regrowth and add serially diluted this compound or vehicle control.

- Incubation and Measurement: Incubate the plate for 6-8 hours. Measure luminescence from each well. Normalize luminescence readings from compound-treated wells to the DMSO control to determine the percent inhibition of intracellular bacterial growth [1].

Protocol 3: Checkerboard Synergy Assay with Outer Membrane Permeabilizers

This protocol assesses the ability of this compound analogues to act against Gram-negative pathogens when combined with outer membrane permeabilizers like SPR741 [2].

3.3.1 Procedure

- Plate Setup: Prepare a two-fold dilution series of the permeabilizer (SPR741) along the x-axis of a 96-well plate and a two-fold dilution series of this compound or its analogue along the y-axis.

- Inoculation: Add a standardized bacterial inoculum (as in Protocol 1) to all wells.

- Incubation and Analysis: Incubate and read the MIC as described previously. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤0.5), additivity (0.5 < FIC ≤1), indifference (1 < FIC ≤4), or antagonism (FIC >4) [2].

Workflow and Mechanism Visualization

Experimental Workflow for this compound Susceptibility Testing

The following diagram outlines the core experimental pathways for evaluating this compound's antibacterial activity, from basic in vitro assays to advanced intracellular models.

Figure 1: Experimental pathways for evaluating this compound susceptibility, showing the progression from basic in vitro assays to mechanistic studies.

Proposed Mechanism of Intracellular-Selective Action

This diagram illustrates the proposed mechanism by which this compound selectively targets Salmonella within the macrophage intracellular environment.

Figure 2: Proposed mechanism of this compound's intracellular-selective antibacterial action. The model shows how the macrophage environment sensitizes Salmonella to this compound, which then disrupts the proton motive force [1].

Discussion and Conclusion

This compound represents a new class of intracellular-selective antimicrobials discovered through a phenotypic screening approach that specifically probed the infection-relevant environment [1]. Its activity is highly dependent on the testing conditions:

- It is inactive against wild-type Gram-negative bacteria in standard rich media (MHB) due to limited penetration of the intact outer membrane and efflux by systems like AcrAB-TolC [2].

- It shows potent activity in acidic, ion-limited media (LPM) and within macrophages, where the bacterial outer membrane is compromised, allowing this compound to reach its target [1].

- Its mechanism of action involves disruption of the proton motive force at the bacterial cytoplasmic membrane, leading to bacterial death [1].

- Its spectrum can be extended to Gram-negative pathogens in standard media by using outer membrane permeabilizers like SPR741 or by using genetically hyperpermeable strains [2].

These protocols provide a framework for researchers to accurately evaluate the susceptibility of bacteria to this compound and its analogues, which is essential for further development of this promising compound class.

References

Metergoline PET radiotracer synthesis [11C]metergoline

Chemical Synthesis and Formulation

The synthesis of [¹¹C]metergoline leverages a direct fixation method for carbon-11, offering a efficient pathway for radiolabeling [1].

Synthesis Protocol [1]

- Precursor Preparation: Hydrogenolysis of unlabeled this compound yields the amine precursor (compound 2). The reaction proceeds in nearly quantitative yield, with critical removal of residual starting material to ensure high specific activity of the final tracer.

- Radiolabeling: The amine precursor is dissolved in DMF with DBU and benzyl chloride. The mixture is treated with high specific activity [¹¹C]CO₂ in a sealed vessel and heated for 5–6 minutes.

- Purification and Formulation: The crude product is purified using reversed-phase HPLC. After purification, [¹¹C]this compound is formulated into a sterile, injectable solution suitable for intravenous administration. The typical radiochemical yield is approximately 35%, with a specific activity consistently greater than 3 Ci/μmol.

The following diagram illustrates the synthesis workflow:

Preclinical Characterization

Before in vivo evaluation, key physicochemical properties of [¹¹C]this compound were determined [1].

In Vitro Physicochemical Properties [1]

| Parameter | Value | Method / Notes |

|---|---|---|

| Lipophilicity (LogD) | 3.30 ± 0.32 (n=6) | Measured experimentally; within predicted range for good blood-brain barrier penetration. |

| Plasma Protein Binding | >99% (0.55% unbound, n=2) | Suggests limited free fraction available for brain uptake. |

Receptor Binding Profile (PDSP Data) [1]

This compound exhibits a complex polypharmacology. The table below summarizes its primary binding affinities (Ki, nM).

| Receptor Subtype | Affinity (Ki, nM) | Receptor Subtype | Affinity (Ki, nM) |

|---|---|---|---|

| 5HT1d | 0.9 | D1 | 9 |

| 5HT2a | 7.1 | D4 | 4.9 |

| 5HT1a | 10 | α1a | 30 / 97.7 |

| D3 | 14 | α1b | 123 |

| 5HT1b | 28 | D2 | 74 |

In Vivo PET Evaluation in Non-Human Primates

The pharmacokinetics and binding characteristics of [¹¹C]this compound were evaluated in anesthetized baboons using PET [1].

Baseline Imaging Protocol [1]

- Tracer Administration: Intravenous injection of [¹¹C]this compound into a drug-naive, anesthetized baboon.

- Image Acquisition: Dynamic PET scanning is initiated concurrently with tracer injection to capture uptake and clearance phases.

- Input Function: Arterial blood is sampled to generate a metabolite-corrected plasma input curve for quantitative modeling.

Pharmacological Blocking Studies [1]

To characterize specific binding, pretreatment studies are performed with specific agents:

- Nonspecific Blocking: 1 mg unlabeled this compound (i.v., 5 min prior to tracer).

- 5HT2a Blocking: 0.5 mg/kg altanserin (i.v.).

- Serotonin Challenge: 5.0 mg/kg citalopram (i.v.) to assess sensitivity to synaptic serotonin levels.

The following diagram summarizes the in vivo evaluation design:

Quantitative Analysis of PET Data [1]

| Brain Region | Baseline Uptake | Effect of this compound Block | Effect of Altanserin Block | Effect of Citalopram |

|---|---|---|---|---|

| Occipital Cortex | High | Marked reduction | Considerable reduction | No significant change |

| Cerebellum | Low | Small reduction (used as reference region) | - | - |

| Baseline BPND (Occipital Cortex) | ~0.3 | Considerably reduced | Considerably reduced | - |

Application Notes & Limitations

- Tracer Limitations: [¹¹C]this compound has moderate brain uptake and a high level of non-specific binding, resulting in a low baseline binding potential (BPND ~0.3) [1]. It is also insensitive to changes in synaptic serotonin levels, as shown by the citalopram challenge study [1].

- Binding Profile: The blocking studies with altanserin indicate that at tracer doses, the binding in the cortex is dominated by the 5HT2a receptor subtype [1]. However, the affinity profile shows significant interactions with dopamine, adrenergic, and other serotonin receptors, which complicates the interpretation of the PET signal [1].

Conclusion

While [¹¹C]this compound can be reliably synthesized and exhibits a binding distribution in the brain consistent with serotonin receptors, its high non-specific binding and insensitivity to serotonin competition limit its utility as a PET radiotracer for clinical or research imaging of the serotonin system [1]. Its primary value lies in furthering the understanding of this compound's in vivo pharmacology [1].

References

Comprehensive Application Notes and Protocols: Metergoline for Intracellular Pathogen Inhibition Assays

Introduction to Metergoline and Its Relevance to Intracellular Pathogen Research

This compound is a semi-synthetic ergot alkaloid derivative that has traditionally been used in psychiatric and endocrine contexts due to its activity as a serotonin and dopamine receptor ligand. However, recent groundbreaking research has revealed that this compound possesses significant antibacterial properties, particularly against intracellular pathogens like Salmonella Typhimurium. This discovery positions this compound as a promising candidate for antimicrobial drug repurposing, especially given its selective activity against bacteria residing within host cells—a niche where conventional antibiotics often fail due to poor intracellular penetration or altered bacterial metabolism in the intracellular environment. The ability of this compound to target intracellular bacteria while demonstrating low host cell toxicity makes it an excellent candidate for further investigation as a novel therapeutic approach for persistent intracellular infections [1] [2].

The significance of this compound's antibacterial activity is underscored by the growing challenge of antimicrobial resistance, particularly among intracellular pathogens that can evade standard treatments. Intracellular bacteria represent a major therapeutic challenge because they are protected from both the host immune system and many antibiotics that cannot effectively penetrate eukaryotic cells. This compound represents a novel class of intracellular-selective antimicrobials that could potentially overcome these limitations. Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane, leading to bacterial death, while also exhibiting efficacy against quinolone-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) through inhibition of DNA gyrase, suggesting multiple potential mechanisms of action [1] [3].

Chemical Properties and Known Biological Activities

This compound (chemical formula: C~25~H~29~N~3~O~2~; molecular weight: 403.526 g/mol) belongs to the class of indoloquinolines and features an ergoline skeleton common to ergot alkaloids. The compound contains two asymmetric centers, contributing to its stereochemical complexity. This compound is known by several synonyms, including metergolin, metergolina, methergoline, and liserdol, and is classified as a small molecule drug in DrugBank accession number DB13520 [4] [2].

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C~25~H~29~N~3~O~2~ |

| Molecular Weight | 403.526 g/mol |

| Classification | Indoloquinoline / Ergoline alkaloid |

| ATC Code | G02CB05 |

| CAS Number | 17692-51-2 |

| Synonyms | Liserdol, Metergolin, Metergolina, Methergoline |

Before its antibacterial properties were discovered, this compound was primarily characterized by its psychoactive properties and effects on the central nervous system. It functions as an antagonist at various 5-HT receptor subtypes and as an agonist at dopamine receptors at relatively low concentrations. These properties led to its investigation for conditions including seasonal affective disorder, premenstrual dysphoric disorder, prolactin regulation, and anxiety disorders. Additionally, this compound has demonstrated ion channel modulation activity, particularly inhibiting neuronal Nav1.2 voltage-dependent Na+ channels and Kv1.4 potassium channels, which may contribute to its neurological effects [5] [6] [4].

Quantitative Assessment of Antibacterial Activity

Comprehensive screening studies have evaluated this compound's efficacy against various bacterial pathogens under different growth conditions. The most promising results have emerged from assays testing this compound against intracellular bacteria, particularly Salmonella Typhimurium, where it demonstrates selective potency against the intracellular population while showing minimal activity against the same bacteria grown in standard nutrient-rich media [1].

Table 2: Antibacterial Activity of this compound Against Bacterial Pathogens

| Bacterial Strain | Growth Condition | Potency (MIC) | Reference |

|---|---|---|---|

| Salmonella Typhimurium | Intracellular (within macrophages) | ≤3 µM | [1] |

| Salmonella Typhimurium | Cation-adjusted Mueller-Hinton Broth (MHB) | >6.25 µM (inactive) | [1] |

| Salmonella Typhimurium | Acidic, low-phosphate, low-magnesium media (LPM) | Active (specific values not provided) | [1] |

| Quinolone-resistant MRSA | Standard microbiological media | 0.25 µg/mL (MLEB-1934, potent analog) | [3] |

The selective intracellular activity of this compound is particularly noteworthy. In parallel chemical screens, 54% of compounds active against intracellular S. Tm displayed no activity against S. Tm grown in LPM (acidic, ion-limited media mimicking intracellular conditions), suggesting these compounds might exert antibacterial activity through targeting of macrophage-encoded proteins or bacterial targets not required for growth in LPM. This compound's ability to prolong survival in a murine model of systemic S. Tm infection further confirms its potential therapeutic relevance [1].

Experimental Protocols for Assessing Intracellular Efficacy

Macrophage Culture and Infection

Purpose: This protocol establishes a standardized approach for culturing macrophage cell lines and infecting them with Salmonella Typhimurium to assess the efficacy of this compound against intracellular bacteria [1].

Materials:

- RAW264.7 murine macrophage cell line

- Salmonella Typhimurium str. 14028s (with optional constitutively expressed luciferase reporter for viability assessment)

- Complete cell culture media (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

- Infection media (DMEM without antibiotics)

- Phosphate-buffered saline (PBS)

- Cell culture incubator (37°C, 5% CO~2~)

- This compound stock solution (prepared in DMSO)

Procedure:

- Culture RAW264.7 macrophages in complete media and seed at appropriate density (typically 5×10^4^ cells/well in 96-well plates) 24 hours before infection.

- Grow S. Tm overnight in LB broth, subculture 1:33 in fresh LB, and incubate at 37°C with shaking to mid-exponential phase (OD~600~ ≈ 0.8-1.0).

- Wash bacteria once with PBS and opsonize by resuspending in infection media with 10% normal mouse serum for 20 minutes at 37°C.

- Wash macrophages once with PBS and infect at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage) in infection media.

- Centrifuge infection plates at 1000 × g for 5 minutes to synchronize infection.

- Incubate for 25 minutes at 37°C, 5% CO~2~ to allow phagocytosis.

- Remove infection media and wash three times with PBS to remove extracellular bacteria.

- Add fresh infection media containing gentamicin (100 µg/mL) to kill extracellular bacteria.

- After 1 hour, replace with media containing lower concentration gentamicin (10-20 µg/mL) for remainder of experiment.

- Add this compound at desired concentrations (typically 1-10 µM) and include DMSO-only controls.

Critical Considerations:

- Maintain DMSO concentration constant across all treatments (typically ≤0.1%).

- Include appropriate controls: uninfected macrophages, infected untreated macrophages, and cytotoxicity controls.

- For viability assessment using luminescence, ensure bacterial luciferase reporter does not affect intracellular replication (validate beforehand) [1].

Intracellular Bacterial Viability Assessment

Purpose: To quantify the effect of this compound on the viability of intracellular Salmonella Typhimurium over time.

Materials:

- Infected and treated macrophage monolayers (from Protocol 4.1)

- Lysis buffer (1% Triton X-100 in PBS)

- LB agar plates

- PBS

Procedure (CFU Enumeration):

- At designated time points post-treatment (e.g., 2, 4, 8, 16, 24 hours), remove culture media.

- Wash monolayers gently with PBS to remove gentamicin.

- Add lysis buffer (100 µL for 96-well format) and incubate for 10 minutes at room temperature to lyse macrophages.

- Serially dilute lysates in PBS and plate on LB agar.

- Incubate plates overnight at 37°C and enumerate colonies the next day.

- Calculate intracellular bacteria as CFU/well.

Alternative Procedure (Luminescence-Based Assessment):

- Use S. Tm expressing constitutively active luxCDABE operon.

- At designated time points, measure luminescence directly from plates using a luminometer.

- Correlate luminescence values with CFU counts using a standard curve.

Data Analysis:

- Calculate percentage inhibition compared to untreated infected controls: % Inhibition = [1 - (CFU~treated~/CFU~untreated~)] × 100

- Determine IC~50~ values using non-linear regression of inhibition curves.

- Perform statistical analysis (ANOVA with post-hoc tests) to assess significance [1].

Mechanism of Action Studies

Proton Motive Force Disruption Assay

Purpose: To evaluate this compound's effect on bacterial membrane energetics, specifically its ability to disrupt the proton motive force (PMF).

Background: Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane. The PMF consists of both a transmembrane electrical potential (Δψ) and a transmembrane proton gradient (ΔpH), which together drive many essential cellular processes including ATP synthesis and nutrient transport [1].

Figure 1: this compound Mechanism - Proton Motive Force Disruption. This compound targets the bacterial cytoplasmic membrane, disrupting both components of the proton motive force (Δψ and ΔpH), leading to inhibition of essential processes like ATP synthesis and nutrient transport, ultimately causing bacterial death.

Outer Membrane Permeabilization Assessment

Purpose: To determine if this compound hypersensitizes outer membrane mutants, suggesting increased permeability or altered compound access.

Procedure:

- Utilize S. Tm single-gene deletion (SGD) collection, particularly mutants with defects in outer membrane biogenesis.

- Conduct growth inhibition assays in 96-well format with this compound concentration series.

- Compare mutant sensitivity to wild-type sensitivity.